2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-1-5-15(17)20(26)24-14-9-11-25(12-10-14)19-16-6-2-4-8-18(16)22-13-23-19/h1,3,5,7,13-14H,2,4,6,8-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYAZDFUCUNVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Bromination: The bromine atom is introduced through electrophilic bromination using reagents such as bromine or N-bromosuccinimide.
Amide Formation: The final step involves the formation of the amide bond between the benzamide and the piperidine-quinazoline moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Chemical Research: It serves as a model compound in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and analogs from the evidence:
¹Inferred from structural analysis; ²Formula estimated from LC-MS data (m/z 474 [M+H]+).
Key Structural and Functional Insights
Substituent Effects on Pharmacokinetics
- Fluorine (Example 19) : The 5-fluoro substituent reduces steric hindrance compared to bromine, favoring tighter binding to hydrophobic enzyme pockets. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions .
- Trifluoromethoxy () : The 3-trifluoromethoxy group balances lipophilicity and metabolic stability, as trifluoromethyl groups resist oxidative degradation .
Heterocyclic Core Modifications
- Tetrahydroquinazoline vs. Triazolopyridine : The tetrahydroquinazoline in the target compound and ’s analog provides a planar aromatic system for π-π stacking in kinase active sites. In contrast, Example 19’s triazolopyridine introduces additional hydrogen-bonding sites via its nitrogen-rich structure .
- Imidazolidine () : Replacing benzamide with a polar imidazolidine-carboxamide significantly reduces molecular weight (~344.4 vs. ~428.3), likely altering target selectivity and solubility .
Molecular Weight and Drug-Likeness
- In contrast, ’s imidazolidine analog (MW 344.4) adheres more closely to ideal drug-like properties .
Implications for Therapeutic Potential
While biological data are absent in the evidence, structural parallels to kinase inhibitors suggest the following hypotheses:
- The bromine substituent may confer prolonged target engagement due to its bulk, but could necessitate prodrug strategies to mitigate metabolic liabilities.
- Tetrahydroquinazoline-containing analogs (Target, ) may exhibit selectivity for kinases with larger hydrophobic pockets (e.g., EGFR), whereas triazolopyridine derivatives (Example 19) might target kinases requiring polar interactions (e.g., CDK2) .
Biological Activity
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor (H4R) antagonist. H4R antagonists are being investigated for their therapeutic applications in various conditions, including inflammation and tinnitus. This article explores the biological activity of this compound based on available research findings.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H23BrN4O
- Molecular Weight : 396.32 g/mol
Histamine H4 Receptor Antagonism
Research indicates that compounds similar to this compound exhibit significant antagonistic activity against the H4 receptor. This receptor is implicated in various inflammatory processes and may serve as a target for treating allergic and autoimmune diseases. In particular:
- Mechanism of Action : The compound acts by blocking the H4R, which reduces the signaling pathways associated with inflammation and immune responses .
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. For instance:
- Inhibition of Nitric Oxide Production : Compounds with similar structures have demonstrated significant inhibition of lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells . This suggests a potential for reducing inflammation in various models.
Anticancer Potential
Emerging evidence suggests that compounds derived from quinazoline structures may possess anticancer properties. The biological evaluation of these derivatives has indicated:
- Cell Proliferation Inhibition : Certain analogs have shown promising results in inhibiting the proliferation of cancer cell lines, indicating their potential as anticancer agents .
Study on Quinazoline Derivatives
A study focused on quinazoline derivatives similar to the compound revealed that they exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The findings indicated:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 15 | COX-1 |
| Compound B | 10 | COX-2 |
This suggests that this compound may also have similar inhibitory effects on COX enzymes .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
